molecular formula C13H18ClN3O3 B14256662 Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- CAS No. 174664-68-7

Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-

Katalognummer: B14256662
CAS-Nummer: 174664-68-7
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: QZAHTTVBLTUQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexanamide backbone linked to a 3-chlorophenyl group through an amino carbonyl bridge, and an N-hydroxy group. Its molecular formula is C13H17ClN2O3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- typically involves multi-step organic reactions. One common method is the coupling of hexanamide with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted phenyl derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanamide: A simpler analog without the 3-chlorophenyl and N-hydroxy groups.

    N-(3-chlorophenyl)hexanamide: Lacks the N-hydroxy group.

    N-hydroxyhexanamide: Lacks the 3-chlorophenyl group.

Uniqueness

Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy- is unique due to its combined structural features, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

174664-68-7

Molekularformel

C13H18ClN3O3

Molekulargewicht

299.75 g/mol

IUPAC-Name

6-[(3-chlorophenyl)carbamoylamino]-N-hydroxyhexanamide

InChI

InChI=1S/C13H18ClN3O3/c14-10-5-4-6-11(9-10)16-13(19)15-8-3-1-2-7-12(18)17-20/h4-6,9,20H,1-3,7-8H2,(H,17,18)(H2,15,16,19)

InChI-Schlüssel

QZAHTTVBLTUQLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.